molecular formula C17H19N8+3 B10778540 Bis(5-amidino-benzimidazolyl)methane

Bis(5-amidino-benzimidazolyl)methane

Cat. No.: B10778540
M. Wt: 335.4 g/mol
InChI Key: QZKOOEFIMWKZPK-UHFFFAOYSA-Q
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Preparation Methods

The synthesis of Bis(5-Amidino-Benzimidazolyl)Methane typically involves the reaction of benzimidazole derivatives with amidine compounds under specific conditions. One common synthetic route includes the condensation of 5-amidino-benzimidazole with formaldehyde, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Bis(5-Amidino-Benzimidazolyl)Methane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Bis(5-Amidino-Benzimidazolyl)Methane involves its interaction with specific molecular targets and pathways. It acts as a potent inhibitor of trypsin, plasmin, and urokinase, which are proteases involved in various physiological processes . By inhibiting these proteases, the compound can reduce inflammation and other pathological conditions.

Comparison with Similar Compounds

Bis(5-Amidino-Benzimidazolyl)Methane is unique compared to other benzimidazole derivatives due to its specific structure and functional groups. Similar compounds include:

These similar compounds share some properties with this compound but differ in their specific chemical and biological activities.

Properties

Molecular Formula

C17H19N8+3

Molecular Weight

335.4 g/mol

IUPAC Name

[amino-[2-[[6-[amino(azaniumylidene)methyl]-1H-benzimidazol-3-ium-2-yl]methyl]-3H-benzimidazol-5-yl]methylidene]azanium

InChI

InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25)/p+3

InChI Key

QZKOOEFIMWKZPK-UHFFFAOYSA-Q

Canonical SMILES

C1=CC2=C(C=C1C(=[NH2+])N)NC(=[NH+]2)CC3=NC4=C(N3)C=C(C=C4)C(=[NH2+])N

Origin of Product

United States

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